molecular formula C10H8N2 B15233159 6-Ethynyl-2-methylimidazo[1,2-A]pyridine

6-Ethynyl-2-methylimidazo[1,2-A]pyridine

Katalognummer: B15233159
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: ITCVUDGIEDYUMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethynyl-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine core. One common method is the reaction of 2-methylimidazo[1,2-A]pyridine with ethynylating agents under specific conditions. For example, the reaction with ethynyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Ethynyl-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine stands out due to its ethynyl group, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug discovery and development, offering unique properties compared to other imidazo[1,2-A]pyridine derivatives .

Eigenschaften

Molekularformel

C10H8N2

Molekulargewicht

156.18 g/mol

IUPAC-Name

6-ethynyl-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8N2/c1-3-9-4-5-10-11-8(2)6-12(10)7-9/h1,4-7H,2H3

InChI-Schlüssel

ITCVUDGIEDYUMX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(C=CC2=N1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.